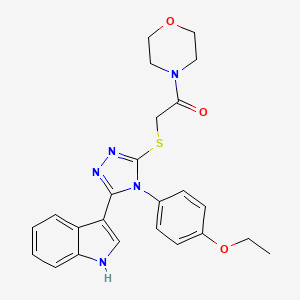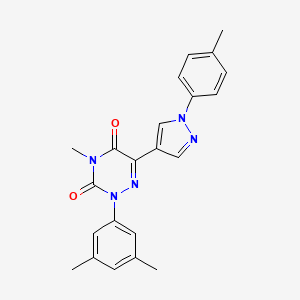
2-(3,5-Dimethylphenyl)-4-methyl-6-(1-(4-methylphenyl)-1H-pyrazol-4-yl)-1,2,4-triazine-3,5(2H,4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dimethylphenyl)-4-methyl-6-(1-(4-methylphenyl)-1H-pyrazol-4-yl)-1,2,4-triazine-3,5(2H,4H)-dione is a useful research compound. Its molecular formula is C22H21N5O2 and its molecular weight is 387.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthetic Approaches and Transformations
- Synthesis and Structural Transformation : A study by Massry (2003) explores the synthesis of related triazine derivatives and their transformations into fused triazine systems. This work demonstrates the versatility of triazine chemistry, including the potential for creating complex fused systems (Massry, 2003).
Antibacterial Applications
- Antibacterial Properties : Huang and Lee (2011) investigated the antibacterial activity of triazine derivatives. They synthesized compounds related to the chemical structure and evaluated their effectiveness against various microorganisms, highlighting the potential of triazine compounds in developing new antibacterial agents (Huang & Lee, 2011).
Molecular Structure and Analysis
Molecular Structure Investigations : Research by Shawish et al. (2021) focused on molecular structure investigations of s-triazine derivatives incorporating different moieties. This study is significant for understanding the molecular properties and potential applications of such compounds (Shawish et al., 2021).
Spectral Analysis : Asiri and Khan (2011) conducted a study on similar compounds, providing valuable insights into their spectral properties and confirming their structures through various analytical methods (Asiri & Khan, 2011).
Anticancer Potential
- In Vitro Anticancer Activity : A study by Lasri et al. (2021) on a Pd(II) complex with a related triazine ligand showed significant anticancer activity against specific cell lines, suggesting the potential use of triazine derivatives in cancer therapy (Lasri et al., 2021).
Catalyst Development
- Catalytic Applications : Rahmani et al. (2018) reported the synthesis of pyridine-pyrimidines using a triazine-based catalyst, demonstrating the applicability of triazine compounds in facilitating chemical reactions (Rahmani et al., 2018).
Miscellaneous Applications
Growth Regulatory Activity : Research by Eliazyan et al. (2011) explored the synthesis of triazole derivatives with triazine compounds and investigated their plant growth regulatory activities, indicating the potential agricultural applications of these compounds (Eliazyan et al., 2011).
Antimicrobial and Antifungal Activity : A study by Sharma et al. (2017) synthesized a series of pyrazole-containing s-triazine derivatives and tested their antimicrobial and antifungal properties, suggesting their use in combating microbial infections (Sharma et al., 2017).
特性
IUPAC Name |
2-(3,5-dimethylphenyl)-4-methyl-6-[1-(4-methylphenyl)pyrazol-4-yl]-1,2,4-triazine-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-14-5-7-18(8-6-14)26-13-17(12-23-26)20-21(28)25(4)22(29)27(24-20)19-10-15(2)9-16(3)11-19/h5-13H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALUMWOSXDIFNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C=N2)C3=NN(C(=O)N(C3=O)C)C4=CC(=CC(=C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
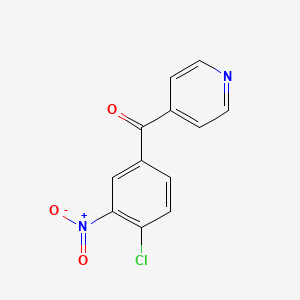
![3-(3,4-dimethoxyphenyl)indeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B2357666.png)
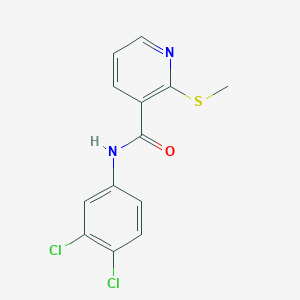
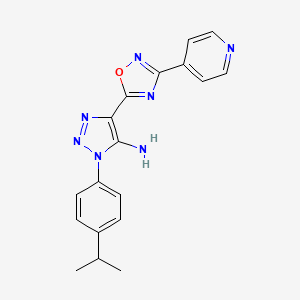
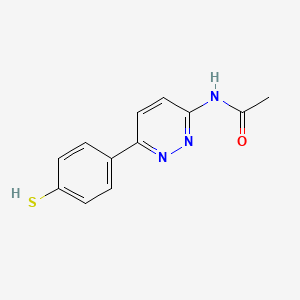
![(Z)-1-benzyl-3-(((5-chloro-2-methylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2357674.png)
![2-[(4-chlorophenoxy)methyl]-1-(2-ethoxyethyl)-1H-benzimidazole](/img/structure/B2357675.png)



![2,4-Bis[4-(diethylamino)-2-hydroxyphenyl]squaraine](/img/structure/B2357680.png)
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2357684.png)
![[3,3'-Bipyridin]-2-amine, 5-bromo-](/img/structure/B2357685.png)
